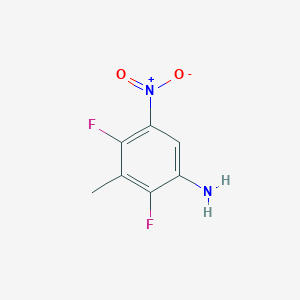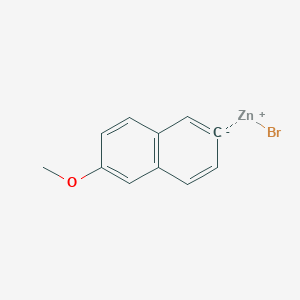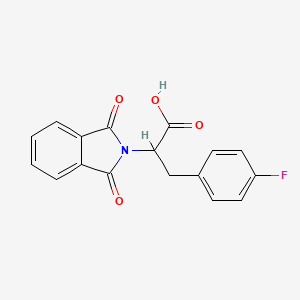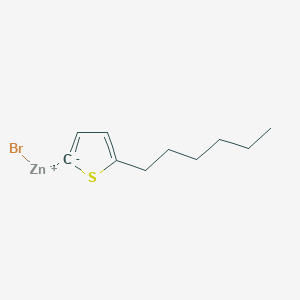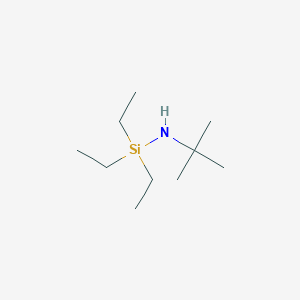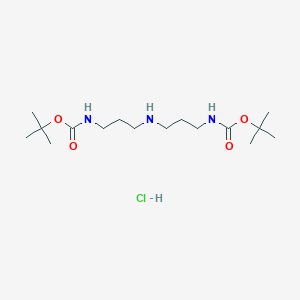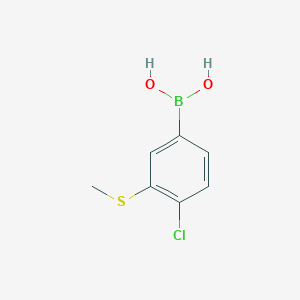![molecular formula C14H24F6N2O6S2 B6297070 N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide CAS No. 1616483-28-3](/img/structure/B6297070.png)
N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide” is a chemical compound with the molecular formula C14H24F6N2O6S2 and a molecular weight of 494.46 . It is a liquid at 20°C and should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the air .
Physical And Chemical Properties Analysis
This compound has a specific gravity of 1.37 and a refractive index of 1.44 . It appears as a colorless to light yellow to light orange clear liquid .Aplicaciones Científicas De Investigación
Accelerating Agents in Polymer Chemistry
Tertiary aromatic amines, including structures similar to the target compound, are known to act as accelerators in the curing of acrylic resins. This process is critical in the development of materials like denture resins and acrylic bone cements, where the kinetics, mechanism, and activation energy of the reaction play a vital role. The temperature of the surroundings significantly affects the curing parameters, underlining the importance of selecting suitable activators to mitigate thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Sustainable Materials from Plant Biomass
The search for sustainable alternatives to non-renewable resources has led to the development of new generations of polymers and functional materials derived from plant biomass, such as hexose carbohydrates and lignocellulose. Compounds with functionalities similar to the target compound could potentially serve as intermediates or catalysts in the synthesis of monomers and polymers from 5-Hydroxymethylfurfural (HMF) and its derivatives, offering a greener pathway for the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Synthesis and Catalysis
N-halo reagents, which include functionalities related to the target compound, are utilized in a wide array of organic transformations. These include oxidation reactions, halogenation, acylation, and epoxidation, among others. The synthesis of new N-halo reagents and their application in organic synthesis underscores the versatility and importance of these compounds in facilitating complex chemical transformations (Kolvari et al., 2007).
Antioxidant Capacity and Molecular Interactions
The ABTS/PP decolorization assay, relevant in evaluating the antioxidant capacity of compounds, involves reaction pathways that could be influenced by the molecular interactions of compounds similar to the target chemical. Understanding these interactions can provide insights into the specificity and relevance of oxidative products, highlighting the complex chemistry involved in assessing antioxidant properties (Ilyasov et al., 2020).
Safety and Hazards
This compound can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs . Contaminated clothing should be removed and washed before reuse .
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO2.C2F6NO4S2/c1-6-7-8-13(4,5)9-10-15-12(14)11(2)3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2,6-10H2,1,3-5H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFCMKXPRSGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)CCOC(=O)C(=C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F6N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6296992.png)
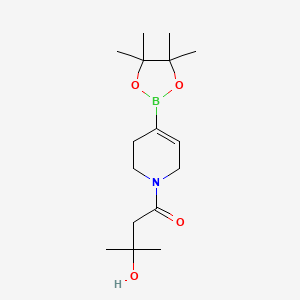
(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)

